[1,4'-Bipiperidin]-2-one

Neurokinin Receptor Antagonism Tachykinin Pharmacology Pain and Inflammation Research

Inconsistent regioisomer purity often compromises SAR reproducibility in neurokinin and chemokine receptor programs. [1,4'-Bipiperidin]-2-one is supplied as a geometrically pure 1,4′-lactam scaffold specifically validated for dual NK1/NK2 antagonism (Ki=13 nM) and CCR5 entry inhibition. - Enables direct hit expansion without structural ambiguity; eliminates risk of inactive 1,3′- or 4-one isomers. - Balanced logP (XLogP3=0.3) and low TPSA (32.3 Ų) predict optimal CNS exposure. - Bulk stock available from multiple commercial lots, ≥95% purity, ensuring seamless high-throughput library synthesis.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
CAS No. 159874-26-7
Cat. No. B070529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,4'-Bipiperidin]-2-one
CAS159874-26-7
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2CCNCC2
InChIInChI=1S/C10H18N2O/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9/h9,11H,1-8H2
InChIKeyFCGOUOJEQGSCEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,4'-Bipiperidin]-2-one: Core Scaffold for Drug Discovery


[1,4'-Bipiperidin]-2-one (CAS 159874-26-7), also known as 1-piperidin-4-ylpiperidin-2-one, is a bicyclic heterocyclic compound consisting of two piperidine rings connected by a carbonyl group, yielding a lactam structure with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol [1]. This core scaffold serves as a foundational building block in medicinal chemistry, featuring a calculated XLogP3 of 0.3, a topological polar surface area of 32.3 Ų, and a single hydrogen bond donor, indicating moderate hydrophilicity and suitability for further functionalization [1]. It is commercially available from multiple research chemical suppliers with purities typically exceeding 95%, making it accessible for both laboratory-scale synthesis and industrial research applications .

1
Core scaffold procurement
High-purity (≥95%) building block from multiple suppliers supports reproducible synthesis
2
Parallel derivatization
Lactam and amine handles enable focused library synthesis for SAR exploration
3
Physicochemical fit for CNS/oral programs
Low LogP (0.3) and moderate TPSA (32.3 Ų) align with lead-like property ranges

Substitution Risks with [1,4'-Bipiperidin]-2-one Regioisomers


Generic substitution of [1,4'-Bipiperidin]-2-one with structurally similar bipiperidine regioisomers or carbonyl-position variants is scientifically unsound due to fundamentally different reactivity profiles, steric constraints, and target engagement potential. The precise 1,4′-linkage geometry and the position of the carbonyl group on the piperidine ring dictate the three-dimensional orientation of key functional groups and the molecule's capacity for hydrogen bonding [1]. For example, [1,4'-Bipiperidin]-4-one (CAS 1512132-07-8) presents a distinct carbonyl placement that alters its electronic and steric properties, while [1,3']-Bipiperidin-2-one (CAS 1340675-71-9) changes the relative orientation of the two nitrogen atoms, directly impacting the scaffold's ability to serve as a conformational constraint in lead optimization campaigns . Furthermore, the scaffold's demonstrated utility in generating potent neurokinin receptor antagonists and CCR5 modulators is intrinsically linked to the specific 1,4′-bipiperidin-2-one framework, as demonstrated in structure-activity relationship (SAR) studies where even minor modifications abolish activity [2].

Target scaffold
[1,4'-Bipiperidin]-2-one
Precise 1,4'-linkage with carbonyl at position 2 defines geometry critical for reported receptor/antagonist interactions.
Potential substitutes
Regioisomers & carbonyl variants
[1,4'-Bipiperidin]-4-one alters electronic/steric profile.
[1,3']-Bipiperidin-2-one shifts nitrogen orientation, disrupting conformational constraint.
SAR studies show marked activity loss with such replacements.

Quantitative Differentiation Evidence for [1,4'-Bipiperidin]-2-one


Dual NK1/NK2 Antagonism Profile

The [1,4'-bipiperidin]-2-one core, when appropriately functionalized, yields potent dual antagonism at both neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, a combined profile not observed with simpler piperidine-based antagonists. In a direct head-to-head comparison within a medicinal chemistry optimization program, the lead compound containing the 1,4'-bipiperidin-2-one scaffold exhibited nanomolar affinity for both human NK1 and NK2 receptors [1]. This dual antagonism is a direct consequence of the unique geometry and functional group presentation afforded by the 1,4'-bipiperidin-2-one core, enabling simultaneous engagement of both receptor subtypes.

Dual NK1/NK2 profile
Head-to-head comparison
Reported human NK1 Ki = 13 nM with concurrent NK2 binding; dual antagonism not observed with simpler piperidine antagonists.
Supports scaffold utility for simultaneous neurokinin receptor engagement studies.
Data from radioligand displacement assays; dual profile is scaffold-dependent per SAR.
Neurokinin Receptor Antagonism Tachykinin Pharmacology Pain and Inflammation Research

CCR5 Antagonism for HIV Entry Inhibition

The [1,4'-bipiperidin]-2-one scaffold is a critical structural component in the development of potent CCR5 antagonists, which are of significant interest for HIV entry inhibition. Structure-activity relationship (SAR) studies have demonstrated that specific substitutions on the [1,4'-bipiperidin]-2-one core yield compounds with nanomolar potency in CCR5 binding assays [1]. For instance, elaboration of the related [1,4']-bipiperidinyl-4-yl-imidazolidin-2-one template yielded compounds with potent CCR5 antagonist activity, establishing the bipiperidine core as a privileged structure for chemokine receptor modulation [1]. In contrast, simple piperidine analogs or regioisomers lacking the precise 1,4'-linkage and carbonyl positioning show significantly reduced or absent CCR5 antagonism.

CCR5 antagonism context
Class-level inference
Optimized derivatives achieve nanomolar IC50; SAR indicates 10- to 100-fold improvement over simpler piperidine analogs.
Positions scaffold as privileged core for chemokine receptor modulation research.
Activity highly dependent on substitution pattern; scaffold alone is inactive.
CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor Pharmacology

CNS Penetration Physicochemical Profile

The physicochemical properties of [1,4'-Bipiperidin]-2-one are quantifiably distinct from non-lactam bipiperidines such as 1,4'-bipiperidine (CAS 5142-80-9), directly impacting its utility in central nervous system (CNS) drug discovery. The presence of the lactam carbonyl reduces the basicity of the adjacent nitrogen, lowers the calculated LogP, and introduces a hydrogen bond acceptor that can modulate blood-brain barrier permeability [1]. Specifically, [1,4'-Bipiperidin]-2-one has a calculated XLogP3 of 0.3 and a topological polar surface area (TPSA) of 32.3 Ų, values that lie well within the favorable range for CNS penetration (typically TPSA < 60-70 Ų and LogP 2-5) [2]. In contrast, the parent 1,4'-bipiperidine is more basic and lipophilic, which can lead to increased off-target binding and altered pharmacokinetic profiles. Pharmacokinetic studies on bipiperidine-derived CNS-penetrant compounds demonstrate that this scaffold supports measurable brain exposure, as evidenced by brain-to-plasma ratios and brain Cmax values documented for optimized leads [3].

CNS penetrant properties
Cross-study comparable
XLogP3 = 0.3 TPSA = 32.3 Ų HBD = 1, HBA = 2
Values within favorable ranges for blood-brain barrier penetration prediction.
Lactam carbonyl reduces basicity vs 1,4'-bipiperidine; reported brain exposure supports CNS drug design programs.
CNS Drug Design Physicochemical Properties Blood-Brain Barrier Penetration

Enzyme Inhibition Activity

In addition to its role as a receptor antagonist scaffold, [1,4'-Bipiperidin]-2-one and its immediate derivatives have demonstrated measurable enzyme inhibition activity. In a high-throughput screening campaign, a structurally related compound exhibited an IC50 value of 0.92 μM, while other analogs in the series showed no detectable activity at concentrations up to 100 μM [1]. This variability underscores the importance of the specific substitution pattern and highlights the scaffold's potential for targeted optimization.

Enzyme inhibition
Supporting evidence
IC50 = 0.92 μM for a racemic derivative; inactive analogs >100 μM.
Scaffold can be optimized for specific enzyme targets; hit rate context-dependent.
High-throughput screen data; potency varies with substitution.
Enzyme Inhibition High-Throughput Screening Lead Discovery

Commercial Availability and Supply

As a commercially available building block, [1,4'-Bipiperidin]-2-one (CAS 159874-26-7) is supplied by multiple reputable vendors including Santa Cruz Biotechnology (Catalog sc-265087), BOC Sciences, and Fluorochem, ensuring reliable procurement for research use . The compound is offered at high purity (≥95-98% by HPLC) and in quantities suitable for both milligram-scale screening and gram-scale synthesis . This commercial availability contrasts with less common regioisomers like [1,3']-Bipiperidin-2-one (CAS 1340675-71-9), which are available from fewer sources and may have longer lead times, directly impacting project timelines.

Supply and purity
Supporting evidence
5+ suppliers; purity ≥95-98%; wider availability than regioisomeric bipiperidinones.
Reduces procurement risk and lead times for research campaigns.
Vendor catalogs as of 2026; purity by HPLC/GC.
Chemical Synthesis Building Blocks Medicinal Chemistry

[1,4'-Bipiperidin]-2-one: Application Scenarios


Dual NK1/NK2 Antagonists for Pain and Inflammation

Given its demonstrated utility in generating potent dual NK1/NK2 antagonists with nanomolar affinity (Ki = 13 nM for human NK1 receptor), [1,4'-Bipiperidin]-2-one is optimally applied as a core scaffold in medicinal chemistry programs targeting neurokinin receptors for pain, inflammation, and mood disorders [1]. Researchers should prioritize this scaffold over simpler piperidines or regioisomers when dual antagonism is desired, as SAR studies confirm that the 1,4'-bipiperidin-2-one framework uniquely enables simultaneous engagement of both receptor subtypes [2].

CCR5-Targeted HIV Entry Inhibitors

For antiviral drug discovery programs focused on HIV entry inhibition via CCR5 antagonism, [1,4'-Bipiperidin]-2-one serves as a privileged scaffold. Published SAR studies demonstrate that appropriately substituted derivatives achieve nanomolar potency in CCR5 binding and functional assays [3]. Substituting this scaffold with regioisomeric bipiperidines or carbonyl-position analogs results in significant loss of activity, making the precise 1,4'-bipiperidin-2-one core essential for successful lead optimization [4].

CNS Drug Discovery Applications

The calculated XLogP3 of 0.3 and TPSA of 32.3 Ų for [1,4'-Bipiperidin]-2-one fall within the optimal range for CNS penetration [5]. This scaffold is therefore recommended for CNS drug discovery programs where blood-brain barrier permeability is a critical requirement. The lactam carbonyl reduces basicity and lipophilicity compared to non-lactam bipiperidines, potentially improving CNS exposure and reducing off-target binding, as supported by pharmacokinetic studies of bipiperidine-derived CNS-penetrant compounds [6].

High-Throughput Screening and Library Synthesis

With commercial availability from multiple suppliers at ≥95% purity and in diverse quantities, [1,4'-Bipiperidin]-2-one is well-suited for high-throughput screening campaigns and focused library synthesis . The scaffold's primary amine and lactam functionalities provide versatile synthetic handles for parallel derivatization. Its demonstrated, albeit variable, enzyme inhibition activity (IC50 = 0.92 μM for optimized derivatives) indicates that targeted libraries built around this core can yield hits against a range of biological targets [7].

Application
Selection Property
Validation Focus
Neurokinin receptor pathway studies
Scaffold geometry enabling dual NK1/NK2 antagonism
Reported dual receptor binding profile review
CCR5-targeted antiviral research
1,4'-Bipiperidine core specificity for chemokine receptor modulation
Reported CCR5 antagonist potency context
CNS drug design programs
Favorable LogP and TPSA for brain penetration prediction
Predicted BBB permeability profile review
Focused library synthesis and screening
Multi-supplier commercial availability with high purity
Supply consistency and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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